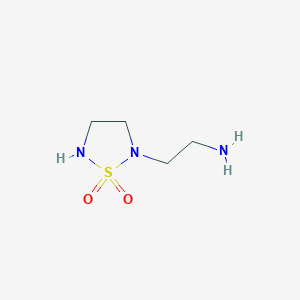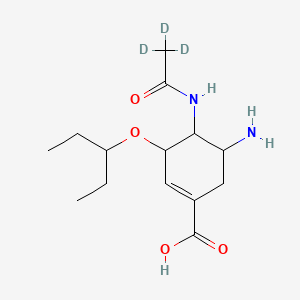
4-(3-(氟甲基)吡咯烷-1-基)苯甲酸
描述
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H14FNO2 and its molecular weight is 223.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
吡咯烷酮衍生物,包括诸如4-(3-(氟甲基)吡咯烷-1-基)苯甲酸之类的化合物,以其抗菌特性而闻名 。这些化合物可以被合成和修饰以针对多种微生物感染,为开发新抗生素来对抗耐药细菌提供了一条途径。
抗癌活性
吡咯烷酮支架由于其潜在的抗癌活性,在癌症研究中很突出 。该化合物中的氟甲基可以用来设计靶向治疗,破坏癌细胞的代谢或复制过程。
抗炎活性
吡咯烷酮衍生物的抗炎特性使其成为开发新型抗炎药物的候选者 。它们调节炎症途径的能力对于治疗慢性炎症性疾病至关重要。
抗抑郁活性
研究表明,吡咯烷酮衍生物具有抗抑郁作用 。这种化合物可用于合成新型抗抑郁药,与目前药物相比,可能具有优势,例如改善疗效或减少副作用。
抗惊厥特性
4-(3-(氟甲基)吡咯烷-1-基)苯甲酸的结构特征表明它可能有助于制造抗惊厥药物 。这些药物对于管理癫痫和其他癫痫发作症至关重要。
在生物碱和β-氨基酸合成中的作用
这种化合物在合成各种生物碱和非典型的β-氨基酸(例如他汀类药物衍生物)中起着重要作用 。这些物质在制药行业中很重要,用于制造各种药物。
作用机制
Action Environment
The action, efficacy, and stability of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid can be influenced by various environmental factors . These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.
生化分析
Biochemical Properties
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain Lewis acid-base interactions, which are essential in biochemical processes . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have negligible hemolytic effects at high concentrations, indicating its potential for therapeutic use without causing significant damage to human cells .
Dosage Effects in Animal Models
The effects of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(3-(Fluoromethyl)pyrrolidin-1-yl)benzoic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its biological activity .
属性
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-7-9-5-6-14(8-9)11-3-1-10(2-4-11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALRFHCCKRHINM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



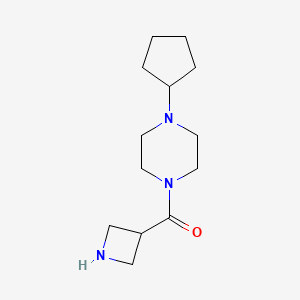
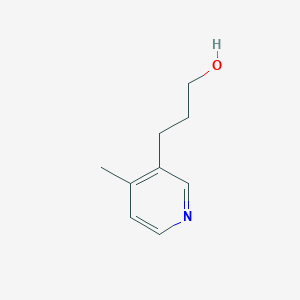




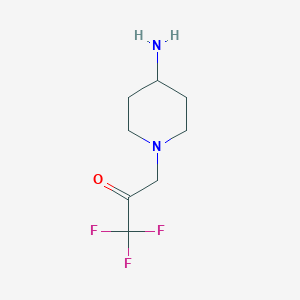

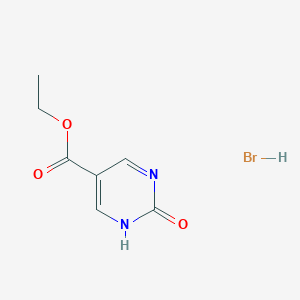
![Tert-butyl 6-methyl-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1489175.png)
